2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Description
The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 2-methoxyphenyl group (Figure 1).
- 3-Fluorophenyl Substituent: Introduces electron-withdrawing effects and metabolic stability . 1,2,4-Oxadiazole Ring: A heterocycle known for enhancing bioavailability and acting as a bioisostere for ester or amide groups .
Molecular Formula: Estimated as C₂₄H₁₅FN₃O₃ (molecular weight ≈ 412.3 g/mol).
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCYDBRMNORML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (CAS No. 945173-08-0) is a member of the isoquinoline derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H18FN3O3
- Molecular Weight : 355.36 g/mol
- Structural Features : The compound consists of an isoquinoline core substituted with a fluorophenyl group and an oxadiazole moiety, which is known for enhancing biological activity.
Biological Activity Overview
The biological activity of 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been evaluated through various studies that highlight its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds structurally related to this compound have been tested against:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- DU-145 (prostate cancer)
In these studies, certain derivatives showed promising results compared to standard treatments such as 5-fluorouracil. Specifically, compounds similar to the target compound exhibited IC50 values indicating effective inhibition of cell proliferation in cancerous cells .
Antimicrobial Activity
The compound's oxadiazole group is associated with various antimicrobial activities. Studies have indicated that similar oxadiazole-containing compounds demonstrate effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Research Findings and Case Studies
A selection of studies focusing on the biological evaluation of related compounds provides insight into the potential of the target compound:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | MCF-7 | <10 | Anticancer | |
| Oxadiazole Derivatives | E. coli | <20 | Antimicrobial | |
| Isoquinoline Derivatives | DU-145 | <15 | Anticancer |
The proposed mechanisms for the anticancer activity include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, leading to reduced cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities, including isoquinolinone/phthalazinone cores and 1,2,4-oxadiazole substituents, but differ in substituent groups and biological implications (Table 1).
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
Electron-Withdrawing Groups (Cl, F) :
Electron-Donating Groups (OCH₃) :
Halogen Positioning :
- 3-Fluorophenyl (target) vs. 4-Fluorophenyl (): Spatial orientation differences may alter receptor-binding pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
